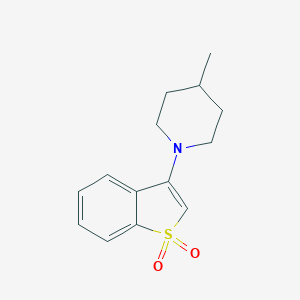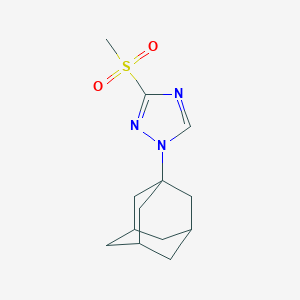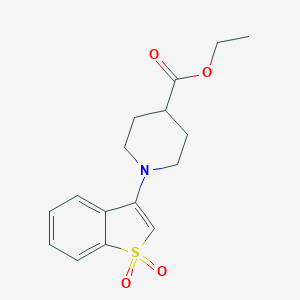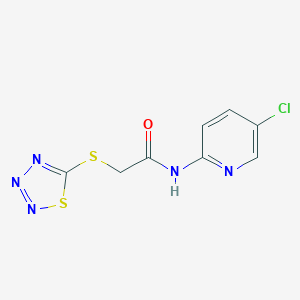![molecular formula C21H23N3O6S B249469 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate](/img/structure/B249469.png)
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate, also known as Boc-Lys(Boc)-Pip-OSu, is a chemical compound used in scientific research. It is a derivative of lysine and is commonly used as a reagent for peptide synthesis.
Mechanism of Action
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu reacts with the amino group of lysine residues in peptides and proteins, forming a stable amide bond. This reaction is commonly used in solid-phase peptide synthesis to introduce lysine residues into peptides.
Biochemical and Physiological Effects:
This compound(Boc)-Pip-OSu has no known biochemical or physiological effects on its own. Its effects are limited to its use as a reagent for peptide synthesis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu in peptide synthesis is its high reactivity and specificity towards lysine residues. It is also relatively easy to use and can be easily incorporated into solid-phase peptide synthesis protocols. However, one limitation of using this compound(Boc)-Pip-OSu is its high cost compared to other lysine reagents.
Future Directions
There are several future directions for the use of 2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu in scientific research. One potential direction is the development of new methods for peptide synthesis using this compound(Boc)-Pip-OSu. Another direction is the use of this compound(Boc)-Pip-OSu as a cross-linking agent for studying protein-protein interactions. Additionally, this compound(Boc)-Pip-OSu could be used in the development of new drugs and therapies targeting specific lysine residues in proteins.
Synthesis Methods
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-Boc-lysine with piperazine in the presence of a coupling agent. The resulting product is then reacted with benzoyl chloride and sodium sulfite to form this compound(Boc)-Pip-OSu.
Scientific Research Applications
2-{3-[(4-Benzoyl-1-piperazinyl)sulfonyl]anilino}-2-oxoethyl acetate(Boc)-Pip-OSu is widely used in scientific research as a reagent for peptide synthesis. It is commonly used to introduce lysine residues into peptides and proteins. This compound(Boc)-Pip-OSu is also used as a cross-linking agent to study protein-protein interactions.
properties
Molecular Formula |
C21H23N3O6S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[2-[3-(4-benzoylpiperazin-1-yl)sulfonylanilino]-2-oxoethyl] acetate |
InChI |
InChI=1S/C21H23N3O6S/c1-16(25)30-15-20(26)22-18-8-5-9-19(14-18)31(28,29)24-12-10-23(11-13-24)21(27)17-6-3-2-4-7-17/h2-9,14H,10-13,15H2,1H3,(H,22,26) |
InChI Key |
BFASXKFYSTZEBC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)